6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
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Overview
Description
6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines It is characterized by the presence of a thieno ring fused to a pyrimidine ring, with an ethyl group at the 6th position and a hydrazino group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thienopyrimidines.
Scientific Research Applications
6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and tyrosine kinases, which are involved in inflammatory and cancer pathways.
Pathway Modulation: It modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Comparison: 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-5-3-6-7(12-9)10-4-11-8(6)13-5/h3-4H,2,9H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTVYPPAVREZHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359186 |
Source
|
Record name | 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-51-0 |
Source
|
Record name | 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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